molecular formula C10H8N2O2 B15357309 3-Methoxy-1,8-naphthyridine-4-carbaldehyde

3-Methoxy-1,8-naphthyridine-4-carbaldehyde

Cat. No.: B15357309
M. Wt: 188.18 g/mol
InChI Key: YERCYIKLUCSUOT-UHFFFAOYSA-N
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Description

3-Methoxy-1,8-naphthyridine-4-carbaldehyde is a heterocyclic aromatic organic compound characterized by a fused pyridine and benzene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,8-naphthyridine-4-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 3-methoxy-1,8-naphthyridine, followed by formylation to introduce the aldehyde group. Reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1,8-naphthyridine-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring polar aprotic solvents.

Major Products Formed:

  • Oxidation: 3-Methoxy-1,8-naphthyridine-4-carboxylic acid.

  • Reduction: 3-Methoxy-1,8-naphthyridine-4-ol or 3-Methoxy-1,8-naphthyridine-4-amine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-1,8-naphthyridine-4-carbaldehyde has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methoxy-1,8-naphthyridine-4-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, the compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to bacterial cell death. In anticancer applications, it may inhibit specific signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

  • 1,5-Naphthyridine

  • 1,8-Naphthyridine

  • 3-Methoxy-1,5-naphthyridine

  • 3-Methoxy-1,8-naphthyridine

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-methoxy-1,8-naphthyridine-4-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c1-14-9-5-12-10-7(8(9)6-13)3-2-4-11-10/h2-6H,1H3

InChI Key

YERCYIKLUCSUOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=C1C=O)C=CC=N2

Origin of Product

United States

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